2,3-Dihydro-1-benzofuran-2-carbohydrazide
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Overview
Description
2,3-Dihydro-1-benzofuran-2-carbohydrazide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
2,3-Dihydro-1-benzofuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various benzofuran derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and anti-inflammatory agents.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2,3-dihydro-1-benzofuran-2-carbohydrazide, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to inhibition of cell growth.
Biochemical Pathways
These could include pathways involved in cell growth, oxidative stress response, viral replication, and bacterial metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives. For instance, the compound’s anti-tumor activity suggests it may induce cell death or inhibit cell proliferation in tumor cells . Its antibacterial activity indicates it may interfere with essential bacterial processes, leading to bacterial cell death .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Preparation Methods
The synthesis of 2,3-Dihydro-1-benzofuran-2-carbohydrazide typically involves the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
2,3-Dihydro-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-2-carbohydrazide can be compared with other benzofuran derivatives such as:
2,3-Dihydro-1-benzofuran-2-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.
Benzofuran-2-carboxylic acid: Another related compound with similar biological activities.
2,3-Dihydrobenzofuran: A simpler benzofuran derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8H,5,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAPTSESUAZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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